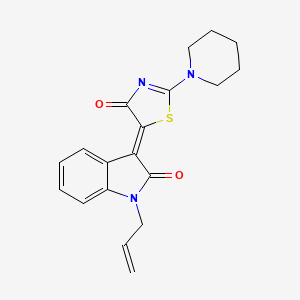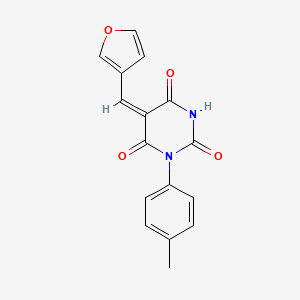
(3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole core, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Piperidine Introduction: The piperidine moiety can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole and thiazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-Allyl-3-(4-oxo-2-(1-morpholinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but with a morpholine ring instead of a piperidine ring.
(3Z)-1-Allyl-3-(4-oxo-2-(1-pyrrolidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (3Z)-1-Allyl-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-2-10-22-14-9-5-4-8-13(14)15(18(22)24)16-17(23)20-19(25-16)21-11-6-3-7-12-21/h2,4-5,8-9H,1,3,6-7,10-12H2/b16-15- |
InChI Key |
KCRCLVBCUSHACV-NXVVXOECSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCCCC4)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCCCC4)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656223.png)
![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11656224.png)
methylidene]acetamide](/img/structure/B11656232.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11656235.png)
![4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B11656239.png)
![3-(4-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11656241.png)
![methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B11656242.png)
![3-(2-methoxyphenyl)-2-[(Z)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11656243.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-4-carboxamide](/img/structure/B11656248.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656254.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11656258.png)

![5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11656283.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11656291.png)
